molecular formula C4H4IN3O B1384460 6-Amino-5-iodopyrimidin-4-OL CAS No. 655253-93-3

6-Amino-5-iodopyrimidin-4-OL

Cat. No.: B1384460
CAS No.: 655253-93-3
M. Wt: 237 g/mol
InChI Key: JHZSQTCCDKICMM-UHFFFAOYSA-N
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Description

6-Amino-5-iodopyrimidin-4-ol (IUPAC name: 4-amino-5-iodo-1H-pyrimidin-6-one) is a halogenated pyrimidine derivative with the molecular formula C₄H₄IN₃O (molecular weight: 237.95 g/mol). Its structure features an amino group at position 6, an iodine atom at position 5, and a hydroxyl group at position 4 (SMILES: C1=NC(=C(C(=O)N1)I)N) . Key properties include:

Properties

IUPAC Name

4-amino-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZSQTCCDKICMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-5-iodopyrimidin-4-OL typically involves the iodination of 6-amino-4-hydroxypyrimidine. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide, in an aqueous medium. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the 5th position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Amino-5-iodopyrimidin-4-OL undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, or reduced to a methylene group under appropriate conditions.

    Coupling Reactions: The amino group can participate in coupling reactions with various electrophiles to form new C-N bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 6-amino-5-azidopyrimidin-4-OL or 6-amino-5-thiocyanatopyrimidin-4-OL can be formed.

    Oxidation Products: Oxidation of the hydroxyl group yields 6-amino-5-iodopyrimidin-4-one.

    Reduction Products: Reduction of the hydroxyl group results in 6-amino-5-iodopyrimidin-4-methanol.

Mechanism of Action

The mechanism of action of 6-Amino-5-iodopyrimidin-4-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity. The amino and hydroxyl groups can participate in hydrogen bonding, further influencing the compound’s interactions with its molecular targets .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Halogenated Pyrimidine Derivatives

6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol
  • Molecular Formula : C₆H₈BrN₃OS (MW: 266.11 g/mol) .
  • Key Differences :
    • Bromine replaces iodine at position 5, reducing atomic size and polarizability.
    • Ethylthio group (-S-C₂H₅) at position 2 enhances lipophilicity compared to the unsubstituted target compound.
  • Applications : Used as a synthetic intermediate, though specific roles are uncharacterized .
2-Amino-5-bromo-6-methyl-4-pyrimidinol
  • Molecular Formula : C₅H₆BrN₃O (MW: 228.02 g/mol) .
  • Key Differences: Methyl group at position 6 instead of amino. Bromine at position 5 and hydroxyl at position 4.
  • Research Findings :
    • Exhibits strong intramolecular hydrogen bonding (N-H···O), stabilizing its tautomeric form.
    • Quantum chemical calculations reveal lower dipole moment (4.12 D) compared to methoxy analogs, influencing solubility .
5-Iodo-6-methylpyrimidin-4-ol
  • Molecular Formula : C₅H₅IN₂O (MW: 236.01 g/mol) .
  • Key Differences: Methyl group at position 6 instead of amino.

Pyrimidines with Alternative Substituents

6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol
  • Molecular Formula : C₆H₉N₅O₂ (MW: 183.17 g/mol) .
  • Key Differences: Nitroso (-NO) group at position 5 instead of iodine. Dimethylamino (-N(CH₃)₂) group at position 2.
  • Applications : Functions as a chelating agent for Co(III) and Fe(II) detection due to nitroso’s ligand properties .

Structural and Functional Comparison Table

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
6-Amino-5-iodopyrimidin-4-ol C₄H₄IN₃O NH₂ (6), I (5), OH (4) 237.95 Predicted CCS values; synthetic potential
6-Amino-5-bromo-2-(ethylthio)pyrimidin-4-ol C₆H₈BrN₃OS NH₂ (6), Br (5), S-C₂H₅ (2), OH (4) 266.11 Lipophilic intermediate
2-Amino-5-bromo-6-methyl-4-pyrimidinol C₅H₆BrN₃O NH₂ (2), Br (5), CH₃ (6), OH (4) 228.02 Strong H-bonding; spectroscopic utility
5-Iodo-6-methylpyrimidin-4-ol C₅H₅IN₂O I (5), CH₃ (6), OH (4) 236.01 Safety data available
6-Amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol C₆H₉N₅O₂ NH₂ (6), N(CH₃)₂ (2), NO (5), OH (4) 183.17 Metal ion detection

Key Insights from Comparative Analysis

Halogen Effects :

  • Iodine’s larger atomic size (vs. bromine) may enhance steric effects and polarizability, influencing reactivity in cross-coupling or halogen-bonding interactions.
  • Brominated analogs (e.g., C₅H₆BrN₃O) exhibit reduced molecular weight and altered electronic properties .

Substituent Impact: Amino Groups: Enhance hydrogen-bonding capacity (e.g., in C₄H₄IN₃O and C₆H₉N₅O₂), affecting solubility and molecular interactions . Nitroso vs. Halogen: Nitroso groups enable metal coordination, while halogens (I, Br) prioritize electronic modulation .

Applications :

  • The target compound’s lack of literature data contrasts with characterized analogs like C₆H₉N₅O₂ (metal detection) and C₅H₆BrN₃O (spectroscopic studies) .

Biological Activity

Overview

6-Amino-5-iodopyrimidin-4-OL (CAS No. 655253-93-3) is a heterocyclic organic compound belonging to the pyrimidine family. Its structure features an amino group at the 6th position, an iodine atom at the 5th position, and a hydroxyl group at the 4th position of the pyrimidine ring. This unique arrangement contributes to its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The iodine atom enhances its capacity to form halogen bonds, which can be crucial for modulating biological interactions. Additionally, the amino and hydroxyl groups facilitate hydrogen bonding, further influencing its interaction with molecular targets.

Medicinal Chemistry

Research indicates that this compound serves as a building block for synthesizing pharmaceutical compounds with potential antiviral, anticancer, and antimicrobial activities. Its derivatives have shown promising results in inhibiting specific enzymes linked to inflammatory processes.

Case Study: Anti-inflammatory Activity

Recent studies have demonstrated that pyrimidine derivatives, including those related to this compound, exhibit significant anti-inflammatory effects by suppressing cyclooxygenase (COX) activities. For instance, compounds derived from similar structures have shown IC50 values comparable to standard anti-inflammatory drugs like celecoxib .

CompoundCOX Inhibition IC50 (μmol)Reference
Celecoxib0.04 ± 0.01
Compound X0.04 ± 0.09
Compound Y0.04 ± 0.02

Organic Synthesis

In organic synthesis, this compound is utilized as an intermediate for creating more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and oxidation-reduction reactions.

Structure–Activity Relationship (SAR)

The structure–activity relationship of this compound highlights how modifications in its structure can influence biological activity. The presence of electron-donating groups can enhance its efficacy against specific targets.

Key Findings:

  • Iodine Substitution: The iodine atom significantly affects the compound's reactivity and binding affinity.
  • Amino Group Influence: The amino group plays a crucial role in enhancing solubility and biological interactions.
  • Hydroxyl Group Role: The hydroxyl group contributes to hydrogen bonding capabilities, which are essential for enzyme interactions .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrimidine derivatives:

Compound NameKey DifferencesBiological Activity
6-Amino-4-hydroxypyrimidineLacks iodineLower reactivity
5-Iodo-4-hydroxypyrimidineLacks amino groupDifferent binding profile
6-Amino-5-bromopyrimidin-4-OLBromine instead of iodineAltered chemical properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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